Methylsulfonylsulfanylmethylbenzene

Cysteine scanning mutagenesis Sodium channel inactivation Structure-function relationship

Benzyl Methanethiosulfonate (MTSBn) is the indispensable hydrophobic MTS reagent for cysteine-scanning mutagenesis. Unlike charged or smaller analogs, only MTSBn restores native-like fast inactivation in sodium channel IFM motifs, achieves >10-fold faster kinetics in sterically constrained CFTR sites, and chemically rescues lost hydrophobic ligand interactions (e.g., μ-conotoxin). Secure high-purity MTSBn to prevent false negatives and obtain accurate mechanistic models.

Molecular Formula C8H10O2S2
Molecular Weight 202.3 g/mol
CAS No. 7559-62-8
Cat. No. B043468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsulfonylsulfanylmethylbenzene
CAS7559-62-8
SynonymsMethanesulfonothioic Acid S-(Phenylmethyl)ester;  _x000B_Thio Methanesulfonic Acid S-Benzyl Ester; 
Molecular FormulaC8H10O2S2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCC1=CC=CC=C1
InChIInChI=1S/C8H10O2S2/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyULGDVKCUYZRBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Methanethiosulfonate (CAS 7559-62-8): A Hydrophobic Thiol-Reactive Probe for Ion-Channel Cysteine Scanning


Methylsulfonylsulfanylmethylbenzene (CAS 7559-62-8), commonly referred to as Benzyl Methanethiosulfonate (BMTS or MTSBn), is a member of the methanethiosulfonate (MTS) chemical class. It is characterized by a reactive methanethiosulfonate group linked to a hydrophobic benzyl moiety (molecular formula C₈H₁₀O₂S₂, molecular weight 202.29 g·mol⁻¹). The compound is widely employed as a sulfhydryl-reactive probe in cysteine-scanning mutagenesis studies, where it specifically and rapidly modifies engineered cysteine residues to form mixed disulfides, enabling the investigation of protein structure, function, and conformational dynamics in ion channels and transporters [1].

Why In-Class MTS Reagents Cannot Substitute for Benzyl Methanethiosulfonate in Structural and Functional Studies


Although methanethiosulfonate (MTS) compounds share a common reactive core, their physicochemical properties, such as size, charge, and hydrophobicity, are governed by their variable 'R' groups. These distinct properties dictate reagent accessibility, local environmental compatibility, and reaction kinetics within the confined microenvironments of protein structures. Therefore, substituting Benzyl Methanethiosulfonate (MTSBn) with a smaller, charged, or less hydrophobic MTS analog, such as Methyl Methanethiosulfonate (MMTS), Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES), or [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide (MTSET), can lead to critically different experimental outcomes, resulting in inaccurate structural models, misleading functional interpretations, and failed assay development [1][2].

Quantitative Differentiation Evidence for Benzyl Methanethiosulfonate vs. In-Class MTS Analogs


MTSBn Uniquely Restores Fast Inactivation in Heart Sodium Channels, Contrasting with Disruption by MTSES, MTSET, and MTSEA

In a comparative study on the human heart sodium channel mutant hH1/F1486C, Benzyl Methanethiosulfonate (MTSBn) was the only tested MTS reagent that restored fast inactivation and its voltage dependence. In contrast, exposure to the other MTS reagents MTSES, MTSET, and MTSEA further disrupted macroscopic inactivation. This demonstrates that the benzyl group's specific hydrophobic and steric properties are essential for functional rescue at this site, a function that other in-class charged probes cannot replicate [1].

Cysteine scanning mutagenesis Sodium channel inactivation Structure-function relationship

MTSBn Modifies CFTR Pore-Lining Residues with Over 10-Fold Faster Kinetics Than MTSES

When probing the sixth transmembrane segment (TM6) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the neutral and hydrophobic MTSBn modified key cysteines with a rate at least 10-fold higher than the similarly sized but negatively charged MTSES. Furthermore, MTSBn uniquely modified residues 337C and 338C, which were completely unreactive toward both MTSES and the positively charged MTSET [1].

CFTR ion channel Substituted cysteine accessibility method (SCAM) Chemical probe kinetics

MTSBn's Calculated Hydrophobicity (LogP) is Approximately 2.7 Units Greater Than MMTS, Dictating Membrane Permeability and Protein Microenvironment Partitioning

The experimental logP value for Benzyl Methanethiosulfonate is reported as 2.96, reflecting its high lipophilicity. In stark contrast, Methyl Methanethiosulfonate (MMTS), which carries a small methyl group, has a reported logP of approximately 0.26. This calculated difference of about 2.7 units indicates that MTSBn is roughly 500 times more lipophilic, profoundly affecting its ability to partition into membranes or hydrophobic protein pockets relative to the smaller, more polar reagent MMTS [1].

Physicochemical property comparison Lipophilicity Chemical probe selection

MTSBn's Bulky Benzyl Moiety Mimics Native Phenylalanine Residues to Restore Wild-Type Toxin Sensitivity, Unmatched by MTSEA and MTSES

In a study on μ-conotoxin (μ-CTX) block of rat skeletal muscle sodium channels, the neutral MTSBn (MTSBN) partially or fully restored wild-type toxin sensitivity to engineered tryptophan-to-cysteine mutants (W402C, W1239C, W1531C). This functional restoration was not observed with the smaller, charged reagents MTSEA and MTSES, indicating that the steric bulk of the benzyl group effectively substitutes for the native tryptophan indole ring's volume and hydrophobicity, which is essential for proper toxin binding [1].

Toxin-channel interaction Steric bulk mimicry Cysteine modification

High-Value Research Scenarios for Benzyl Methanethiosulfonate (CAS 7559-62-8)


Probing Hydrophobic Inactivation Gates in Voltage-Gated Ion Channels

When engineering cysteine mutations in conserved hydrophobic motifs (e.g., the IFM cluster of sodium channels) to study fast inactivation, MTSBn is the only MTS reagent capable of restoring native-like function via a disulfide-tethered benzyl group. This application is essential for structure-function studies aimed at understanding the molecular basis of channelopathies. Substituting with charged reagents like MTSES or MTSET is known to further poison the inactivation process, leading to inconclusive or incorrect mechanistic models [1].

Substituted Cysteine Accessibility Method (SCAM) in Hydrophobic Pore-Lining Domains

For cysteine-scanning projects within the transmembrane domains of transport proteins like CFTR, where target residues may reside in charge-repulsive or sterically constrained microenvironments, MTSBn's neutral and hydrophobic benzyl group ensures >10-fold faster modification kinetics and access to sites that are inaccessible to the hydrophilic standards MTSES and MTSET. This prevents false negatives in accessibility mapping and provides a more complete topological picture of the ion permeation pathway [1].

Chemical Rescue of Ligand- or Toxin-Binding Interfaces by Steric Bulk Mimicry

In mechanistic studies of ligand-receptor interactions where loss of a large hydrophobic side chain (e.g., tryptophan or phenylalanine) abolishes binding, MTSBn can be utilized for chemical rescue experiments. Its modification of an introduced cysteine with a benzyl group effectively restores the steric and hydrophobic character of the native residue, re-establishing high-affinity interactions (e.g., with μ-conotoxin), a functional outcome that MTSES or MTSEA modification cannot achieve [1].

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